Cas no 80314-58-5 (p-Methoxyphenethyl Methyl Ether)

p-Methoxyphenethyl Methyl Ether structure
80314-58-5 structure
Produktname:p-Methoxyphenethyl Methyl Ether
CAS-Nr.:80314-58-5
MF:C10H14O2
MW:166.216963291168
CID:726822
PubChem ID:3018929

p-Methoxyphenethyl Methyl Ether Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzene,1-methoxy-4-(2-methoxyethyl)-
    • p-Methoxyphenethyl Methyl Ether
    • 1-methoxy-4-(2-methoxyethyl)benzene
    • p-(2-methoxyethyl)anisole
    • 1-(2-methoxyethyl)-4-methoxybenzene
    • 1-Methoxy-4-(2-methoxy-aethyl)-benzol
    • 1-methoxy-4-(2-methoxy-ethyl)-benzene
    • 2-Methoxy-1-(4-methoxy-phenyl)-aethan
    • Benzene,1-methoxy-4-(2-methoxyethyl)
    • EINECS 279-449-1
    • 1-Methoxy-4-(2-methoxyethyl)benzene (ACI)
    • Anisole, p-(β-methoxyethyl)- (2CI)
    • 2-(4-Methoxyphenyl)ethyl methyl ether
    • Benzene, 1-methoxy-4-(2-methoxyethyl)-
    • FT-0749736
    • SCHEMBL792026
    • DTXSID60868567
    • VRHBKUJDGWQGPD-UHFFFAOYSA-N
    • 80314-58-5
    • EN300-6479803
    • NS00060229
    • Inchi: 1S/C10H14O2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3
    • InChI-Schlüssel: VRHBKUJDGWQGPD-UHFFFAOYSA-N
    • Lächelt: O(C)C1C=CC(CCOC)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 166.09900
  • Monoisotopenmasse: 166.099
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 106
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 18.5Ų
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: 2

Experimentelle Eigenschaften

  • Dichte: 0.982
  • Siedepunkt: 223.4°C at 760 mmHg
  • Flammpunkt: 77°C
  • Brechungsindex: 1.489
  • PSA: 18.46000
  • LogP: 1.88410

p-Methoxyphenethyl Methyl Ether Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M226400-10g
p-Methoxyphenethyl Methyl Ether
80314-58-5
10g
$ 1355.00 2023-09-07
TRC
M226400-10000mg
p-Methoxyphenethyl Methyl Ether
80314-58-5
10g
$1355.00 2023-05-18
Enamine
EN300-6479803-1.0g
1-methoxy-4-(2-methoxyethyl)benzene
80314-58-5 95%
1g
$0.0 2023-06-06
A2B Chem LLC
AC48045-1g
1-Methoxy-4-(2-methoxyethyl)benzene
80314-58-5 95%
1g
$275.00 2024-04-19
1PlusChem
1P005C0D-250mg
Benzene,1-methoxy-4-(2-methoxyethyl)-
80314-58-5 95%
250mg
$128.00 2025-02-21
1PlusChem
1P005C0D-10g
Benzene,1-methoxy-4-(2-methoxyethyl)-
80314-58-5 95%
10g
$1271.00 2024-04-21
1PlusChem
1P005C0D-50mg
Benzene,1-methoxy-4-(2-methoxyethyl)-
80314-58-5 95%
50mg
$75.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1887175-250mg
1-Methoxy-4-(2-methoxyethyl)benzene
80314-58-5 97%
250mg
¥1965.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1887175-1g
1-Methoxy-4-(2-methoxyethyl)benzene
80314-58-5 97%
1g
¥5443.00 2024-07-28
1PlusChem
1P005C0D-5g
Benzene,1-methoxy-4-(2-methoxyethyl)-
80314-58-5 95%
5g
$769.00 2025-02-21

p-Methoxyphenethyl Methyl Ether Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, 55 °C; 55 °C → rt
1.2 Reagents: Water ;  cooled
Referenz
Benzylic C-H acylation by cooperative NHC and photoredox catalysis
Meng, Qing-Yuan; et al, Nature Communications, 2021, 12(1),

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Microdetermination of oxprenolol hydrochloride and metoprolol tartrate with ammonium metavanadate
Ahmad, Saeed; et al, Talanta, 1987, 34(2), 296-8

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Tetramethyldisilazane Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ;  2 h, 100 °C
Referenz
Synthesis of ethers from esters via Fe-catalyzed hydrosilylation
Das, Shoubhik; et al, Chemical Communications (Cambridge, 2012, 48(87), 10742-10744

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Propionic acid
Referenz
A new type of abnormal Reimer-Tiemann reaction
Bird, C. W.; et al, Tetrahedron, 1985, 41(20), 4685-90

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Nickel, di-μ-chlorodichlorobis[N-[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-N-(2… Solvents: Tetrahydrofuran ;  1 h, rt; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Cross-coupling of alkyl halides with aryl or alkyl Grignards catalyzed by dinuclear Ni(II) complexes containing functionalized tripodal amine-pyrazolyl ligands
Xue, Fei; et al, Dalton Transactions, 2013, 42(14), 5150-5158

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: (SP-4-3)-Chloro[N2-[2-(dimethylamino-κN)phenyl]-N1,N1-dimethyl-1,2-benzenediamin… Solvents: Tetrahydrofuran ;  1 h, rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents
Vechorkin, Oleg; et al, Journal of the American Chemical Society, 2009, 131(28), 9756-9766

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Phthalimide ,  Tetrabutylammonium tetrafluoroborate ,  2-tert-Butyl-1,1,3,3-tetramethylguanidine Catalysts: Cerium trichloride ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethyl sulfoxide ;  12 h, rt
Referenz
Electrophotochemical Metal-Catalyzed Decarboxylative Coupling of Aliphatic Carboxylic Acids
Yang, Kai; et al, Chemistry - A European Journal, 2022, 28(70),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ;  18 h, 1 bar, 70 °C
Referenz
Oxidative 1,2-Difunctionalization of Ethylene via Gold-Catalyzed Oxyarylation
Harper, Matthew J.; et al, Journal of the American Chemical Society, 2017, 139(36), 12386-12389

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Amberlyst 15 ;  36 h, reflux
Referenz
Easy eco-friendly phenonium ion production from phenethyl alcohols in dimethyl carbonate
Barontini, M.; et al, Tetrahedron Letters, 2013, 54(37), 5004-5006

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 -78 °C; 18 h, rt
1.3 Reagents: Water
2.1 Reagents: 3-Oxo-1,2-benziodoxol-1(3H)-yl 1,1,1-trifluoromethanesulfonate Catalysts: Chloro(triphenylphosphine)gold Solvents: Acetonitrile ;  18 h, 1 bar, 70 °C
Referenz
Oxidative 1,2-Difunctionalization of Ethylene via Gold-Catalyzed Oxyarylation
Harper, Matthew J.; et al, Journal of the American Chemical Society, 2017, 139(36), 12386-12389

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 d, 80 °C
Referenz
Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments
Borkar, Roshan M.; Raju, B.; Srinivas, R.; Patel, Prashant; Shetty, Satheesh Kumar, Biomedical Chromatography, 2012, 26(6), 720-736

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium methoxide ,  Bis(pinacolato)diborane Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  20 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Potassium bifluoride Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene ,  Water ;  24 h, 100 °C; 100 °C → rt
Referenz
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs
Fleury-Bregeot, Nicolas; et al, Journal of Organic Chemistry, 2012, 77(22), 10399-10408

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Ethanol ,  Calcium Solvents: Hexane ,  Ammonia
2.1 Reagents: Propionic acid
Referenz
A new type of abnormal Reimer-Tiemann reaction
Bird, C. W.; et al, Tetrahedron, 1985, 41(20), 4685-90

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 5 min, 0 °C
Referenz
Hypervalent-iodine promoted selective cleavage of C(sp3)-C(sp3) bonds in ethers
Wang, Yaxin; et al, Organic Chemistry Frontiers, 2022, 9(20), 5592-5598

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 5 min, 0 °C
Referenz
Hypervalent-iodine promoted selective cleavage of C(sp3)-C(sp3) bonds in ethers
Wang, Yaxin; et al, Organic Chemistry Frontiers, 2022, 9(20), 5592-5598

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Amberlyst 15 ;  36 h, reflux
Referenz
Easy eco-friendly phenonium ion production from phenethyl alcohols in dimethyl carbonate
Barontini, M.; et al, Tetrahedron Letters, 2013, 54(37), 5004-5006

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Toluene ,  Water ;  24 h, 100 °C; 100 °C → rt
Referenz
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs
Fleury-Bregeot, Nicolas; et al, Journal of Organic Chemistry, 2012, 77(22), 10399-10408

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Ethanol ,  Calcium Solvents: Hexane ,  Ammonia
3.1 Reagents: Propionic acid
Referenz
A new type of abnormal Reimer-Tiemann reaction
Bird, C. W.; et al, Tetrahedron, 1985, 41(20), 4685-90

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Methyl iodide ;  0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Mesolytic cleavage of homobenzylic ethers for programmable end-of-life function in redoxmers
Qian, Hai; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(14), 7739-7753

p-Methoxyphenethyl Methyl Ether Raw materials

p-Methoxyphenethyl Methyl Ether Preparation Products

p-Methoxyphenethyl Methyl Ether Verwandte Literatur

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